
methyl 7-(2-(4-chlorophenoxy)-2-methylpropanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a chlorophenoxy group, a methylpropanamido group, and a dihydroisoquinoline carboxylate group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicine or materials science .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of the dihydroisoquinoline ring indicates a cyclic structure, and the various substituents (chlorophenoxy, methylpropanamido, carboxylate) will contribute to the overall shape and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups (like the amide and ester groups) could make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The synthesis of novel derivatives, including those similar to the target compound, plays a critical role in exploring their potential applications in various fields. For instance, the synthesis of 6,7-dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid N-methylamide, which is employed in the preparation of novel derivatives with substituents, highlights the versatility and potential for creating new compounds with specific properties (Aghekyan et al., 2009).
Pharmacological and Biological Activities
- The study of benzodiazepine receptors and their ligands, including compounds structurally related to the target molecule, reveals their potential anti-inflammatory properties. Such research underscores the importance of these compounds in medicinal chemistry, particularly in the development of new therapies for inflammation (Torres et al., 1999).
Antimicrobial and Antitumor Activities
- The exploration of antimicrobial and antitumor activities is another significant area of research. For example, the synthesis and evaluation of quinazolinone and thiazolidinone derivatives have shown potential as antimicrobial agents, indicating the broad applicability of isoquinoline derivatives in developing new antimicrobial therapies (Desai et al., 2011).
Radioligand Binding Studies
- Radioligand binding studies of methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives for apamin-sensitive Ca2+-activated K+ channels demonstrate the potential of isoquinoline derivatives in neurological research. This highlights their utility in studying specific receptor interactions and in the development of neuropharmacological agents (Graulich et al., 2006).
Chemical Synthesis and Analytical Methods
- Detailed chemical synthesis and analytical methods for compounds related to the target molecule provide a foundation for further research and development in various scientific fields. The synthesis of 2-propanol derivatives of N-methyl-6′,7′-dimethoxy-2′,3′-dihydro-1′H-spiro[cyclopentan-1,4′-isoquinoline]-1′-carboxamide, and their subsequent analysis, exemplifies the ongoing efforts to understand and exploit the chemical properties of these compounds for diverse applications (Aghekyan et al., 2015).
Mecanismo De Acción
Target of Action
Similar compounds such as 2-methyl-4-chlorophenoxyacetic acid (mcpa) have been shown to impact non-target aquatic plants .
Mode of Action
Mcpa, a compound with a similar structure, acts as an auxin, a type of plant growth hormone .
Biochemical Pathways
Related compounds have been shown to affect the growth and development of plants, likely through interference with auxin-related pathways .
Pharmacokinetics
A study on a related compound, 5-[(4-chlorophenoxy)-methyl]-1,3,4-oxadiazole-2-thiol, suggests good oral bioavailability .
Result of Action
Mcpa has been shown to induce chlorosis and oxidative stress in non-target aquatic plants .
Action Environment
Mcpa has been shown to have negative impacts on non-target aquatic plants, suggesting that its effects can be influenced by the aquatic environment .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 7-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4/c1-21(2,28-18-8-5-16(22)6-9-18)19(25)23-17-7-4-14-10-11-24(20(26)27-3)13-15(14)12-17/h4-9,12H,10-11,13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKCDMLMOFUGDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC2=C(CCN(C2)C(=O)OC)C=C1)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzyl 6-(tert-butyl) 3,3-difluoro-1,6-diazaspiro[3.4]octane-1,6-dicarboxylate](/img/structure/B2706741.png)
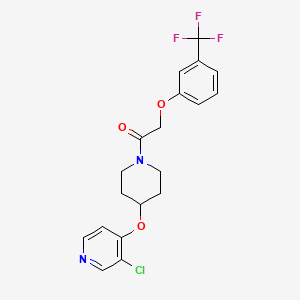
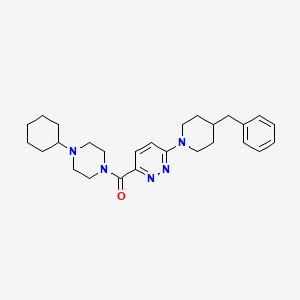

![6-[[(4-Fluorophenyl)methyl-prop-2-ynylamino]methyl]-3,4-dimethyl-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B2706748.png)
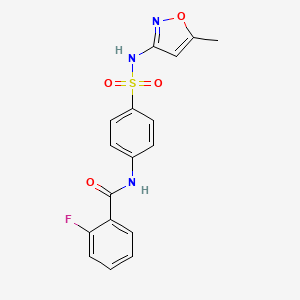
![2-Fluoro-6-[(tetrahydrofuran-2-yl)methoxy]aniline](/img/structure/B2706751.png)
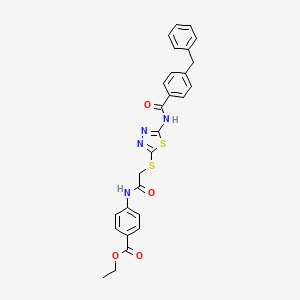
![3-Methoxy-N-methyl-N-[(1-quinoxalin-2-ylpiperidin-4-yl)methyl]pyrazin-2-amine](/img/structure/B2706755.png)
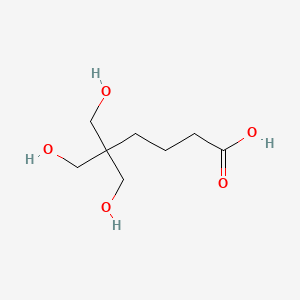
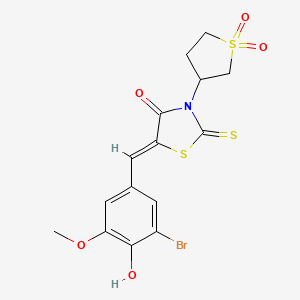
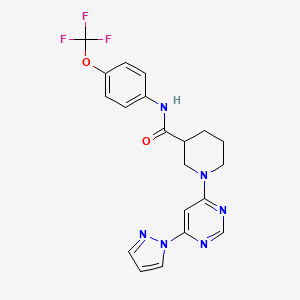

![2-fluoro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2706764.png)